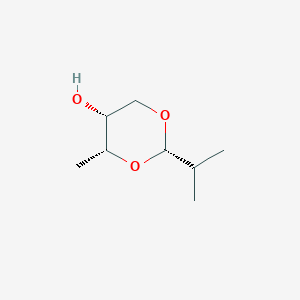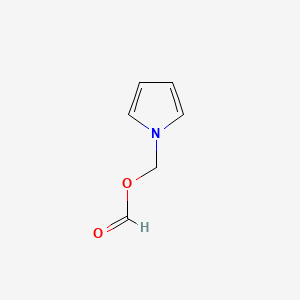![molecular formula C6H12N2OS B13806714 S-[2-(dimethylamino)-2-iminoethyl] ethanethioate CAS No. 779274-62-3](/img/structure/B13806714.png)
S-[2-(dimethylamino)-2-iminoethyl] ethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-[2-(dimethylamino)-2-iminoethyl] ethanethioate is an organic compound with the molecular formula C6H13NOS. It is a colorless or pale yellow liquid that is insoluble in water but soluble in organic solvents such as ethanol, ether, and chloroform . This compound is commonly used as a chemical intermediate in organic synthesis and has applications in various fields including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One method to synthesize S-[2-(dimethylamino)-2-iminoethyl] ethanethioate involves the reaction of 2-chloroethyl ethyl ether with dimethylamine . The reaction is typically carried out in an organic solvent under controlled temperature and pressure conditions. Another method involves the reaction of 2-bromo-N,N-dimethylethanamine hydrochloride with potassium thioacetate . The reaction conditions include maintaining a specific temperature and using appropriate solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, and involves steps such as purification and distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
S-[2-(dimethylamino)-2-iminoethyl] ethanethioate undergoes various chemical reactions including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines .
Scientific Research Applications
S-[2-(dimethylamino)-2-iminoethyl] ethanethioate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of S-[2-(dimethylamino)-2-iminoethyl] ethanethioate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, and its dimethylamino group can participate in hydrogen bonding and other interactions with biological molecules . These interactions can influence enzyme activity, protein folding, and other biochemical processes.
Comparison with Similar Compounds
S-[2-(dimethylamino)-2-iminoethyl] ethanethioate can be compared with similar compounds such as:
S-[2-(dimethylamino)ethyl] ethanethioate: Similar in structure but with different functional groups.
Ethanethioic acid, S-[2-(dimethylamino)ethyl] ester: Another related compound with distinct chemical properties.
The uniqueness of this compound lies in its specific functional groups and reactivity, which make it suitable for a variety of applications in different fields.
Properties
CAS No. |
779274-62-3 |
|---|---|
Molecular Formula |
C6H12N2OS |
Molecular Weight |
160.24 g/mol |
IUPAC Name |
S-[2-(dimethylamino)-2-iminoethyl] ethanethioate |
InChI |
InChI=1S/C6H12N2OS/c1-5(9)10-4-6(7)8(2)3/h7H,4H2,1-3H3 |
InChI Key |
OQEPODRBQRPBEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCC(=N)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[Carboxymethylsulfanyl-[2-(6-methylheptoxy)-2-oxoethyl]sulfanylphosphanyl]sulfanylacetic acid](/img/structure/B13806647.png)
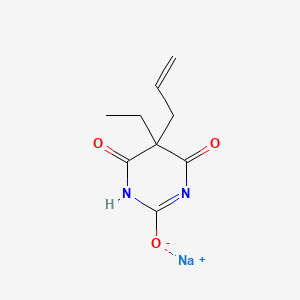

![2-Isopropyl-[1,3]oxathiepane](/img/structure/B13806657.png)

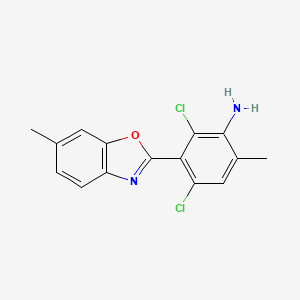
![(R)-[(2S,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid;heptahydrate](/img/structure/B13806674.png)
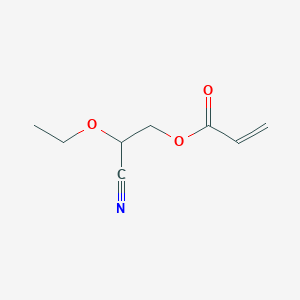
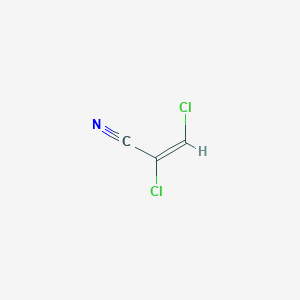
![N-[9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]purin-6-yl]-2-phenoxyacetamide](/img/structure/B13806698.png)
![4-[(2,5-Dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13806699.png)
